molecular formula C11H13ClF3NO B2801717 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1909288-49-8

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

Cat. No. B2801717
CAS RN: 1909288-49-8
M. Wt: 267.68
InChI Key: MNTSJNUMFWTNTL-JUAUBFSOSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909288-49-8 . It has a molecular weight of 267.68 . The IUPAC name for this compound is (1r,3r)-3- (3- (trifluoromethoxy)phenyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-7(6-10)8-4-9(15)5-8;/h1-3,6,8-9H,4-5,15H2;1H/t8-,9-; . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Modular Synthons for Medicinal Chemistry

The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, serves as a modular synthon for creating cyclobutanone-containing lead inhibitors. These inhibitors target hydrolase enzymes, including serine proteases and metalloproteases, demonstrating the compound's utility in medicinal chemistry for developing enzyme inhibitors (Thahani S Habeeb Mohammad et al., 2020).

Squaramide Surrogates as Potent Antagonists

3-Aminocyclobut-2-en-1-ones, prepared via facile condensation, act as squaramide surrogates, exhibiting potent antagonistic activity against VLA-4. This highlights the application of cyclobutane derivatives in creating bioactive molecules for therapeutic use (S. Brand et al., 2003).

Enantioselective Synthesis for Biologically Active Compounds

Diastereo- and enantioselective synthesis methods for polysubstituted aminocyclobutanes and aminocyclopropanes have been developed. These compounds are crucial substructures in biologically active molecules, underscoring the importance of cyclobutane derivatives in drug discovery and development (Shengyu Feng et al., 2019).

Cyclobutyl Analogs of Nucleosides

The synthesis of 1-amino-3,3-bis(benzyloxymethyl)cyclobutane led to the creation of cyclobutyl analogs of adenosine and guanosine. Although these analogs did not exhibit antiviral activity in cell culture, they represent a significant exploration into the modification of nucleoside structures for potential therapeutic applications (H. Boumchita et al., 1990).

Monoamine Oxidase Inactivators

1-Phenylcyclobutylamine (PCBA) has been identified as both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO), illustrating the potential of cyclobutane derivatives in designing novel inhibitors for enzyme targets. This finding opens avenues for developing therapeutic agents targeting MAO and related enzymes (R. Silverman et al., 1986).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-7(6-10)8-4-9(15)5-8;/h1-3,6,8-9H,4-5,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTSJNUMFWTNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

CAS RN

1909288-49-8
Record name 3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
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